A Technical Guide to the Physicochemical Properties and Applications of 1-(2-Bromoethoxy)-2-nitrobenzene
A Technical Guide to the Physicochemical Properties and Applications of 1-(2-Bromoethoxy)-2-nitrobenzene
Executive Summary: 1-(2-Bromoethoxy)-2-nitrobenzene is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis, particularly within the realms of medicinal chemistry and material science. Its structure, featuring a reactive bromoethyl group and a modifiable nitro group on a benzene scaffold, allows for its versatile application as a linker and building block. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic and purification protocols, detailed spectroscopic characterization, chemical reactivity, and essential safety guidelines tailored for researchers and drug development professionals.
Chemical Identity and Structure
Proper identification is the foundation of all chemical research. 1-(2-Bromoethoxy)-2-nitrobenzene is unambiguously defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-bromoethoxy)-2-nitrobenzene | [1] |
| CAS Number | 18800-37-8 | [2] |
| Molecular Formula | C₈H₈BrNO₃ | [2] |
| Molecular Weight | 246.06 g/mol | [2] |
| SMILES | C1=CC=C(C(=C1)[O-])OCCBr | [2] |
| InChI Key | AHOFWSHLRKOJBS-UHFFFAOYSA-N | [1] |
Structure:
Figure 1: 2D structure of 1-(2-Bromoethoxy)-2-nitrobenzene.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and potential applications. 1-(2-Bromoethoxy)-2-nitrobenzene is a solid at room temperature with a notable boiling point, indicating low volatility under standard conditions.[1][3] Its LogP value suggests moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability.[3]
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 40-44 °C | [3] |
| Boiling Point | 341.5 °C at 760 mmHg | [3] |
| Density | 1.587 g/cm³ | [3] |
| Flash Point | 160.3 °C | [3] |
| Refractive Index | 1.583 | [3] |
| LogP | 2.89170 | [3] |
| Vapor Pressure | 0.000158 mmHg at 25°C | [3] |
Synthesis and Purification
The most common and efficient synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene is achieved via the Williamson ether synthesis.[4] This Sₙ2 reaction involves the nucleophilic attack of a 2-nitrophenoxide ion on 1,2-dibromoethane.
Synthetic Pathway
The reaction proceeds by deprotonating 2-nitrophenol with a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then displaces one of the bromide ions from 1,2-dibromoethane. Using a polar aprotic solvent like acetonitrile facilitates the Sₙ2 mechanism by solvating the potassium cation without hindering the nucleophilicity of the phenoxide.[3] An excess of 1,2-dibromoethane is crucial to minimize the formation of a diether byproduct where a second molecule of 2-nitrophenoxide displaces the remaining bromide.
Detailed Experimental Protocol
This protocol is adapted from established procedures with a reported yield of approximately 89%.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile to create a stirrable suspension.
-
Addition of Reagent: Add 1,2-dibromoethane (3.0 eq) to the flask. The large excess is critical to favor the desired monosubstitution product.
-
Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting 2-nitrophenol is consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Filter the suspension to remove inorganic salts (potassium bromide and potassium bicarbonate). Wash the collected solids with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification
The crude product often appears as a yellow or brown oil or solid.
-
Recrystallization: For material that solidifies, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate is highly effective. The ortho product has a reported melting point of 43°C, which distinguishes it from the para isomer (m.p. 127°C).[5]
-
Column Chromatography: If the product remains an oil or is contaminated with byproducts, purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient is the preferred method.
Spectroscopic Characterization
Structural verification is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): Four protons will appear as a complex multiplet pattern. The proton ortho to the nitro group will be the most downfield (deshielded), while the proton ortho to the ethoxy group will be the most upfield (shielded).[6]
-
Ethoxy Methylene Protons (-OCH₂-, δ ~4.4 ppm): This signal is expected to be a triplet, shifted downfield due to the adjacent electron-withdrawing oxygen atom.
-
Bromo Methylene Protons (-CH₂Br, δ ~3.8 ppm): This signal is also expected to be a triplet, shifted downfield by the adjacent bromine atom. The coupling constant (J) for both triplets should be identical (~6-7 Hz).
-
-
¹³C NMR: The carbon NMR spectrum should display 8 unique signals.
-
Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected. The carbon bearing the ether linkage (C-O) and the carbon bearing the nitro group (C-NO₂) will be the most prominent, with the C-NO₂ being significantly downfield.[6]
-
Ethoxy Carbon (-OCH₂-, δ ~70 ppm): This carbon is deshielded by the attached oxygen.
-
Bromo Methylene Carbon (-CH₂Br, δ ~30 ppm): This carbon appears further upfield, influenced by the bromine atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100-3000 | C-H Stretch | Aromatic C-H bonds |
| ~2950-2850 | C-H Stretch | Aliphatic C-H bonds (ethoxy group) |
| ~1525 & ~1350 | N-O Asymmetric & Symmetric Stretch | Confirms presence of the nitro group |
| ~1250 | C-O-C Asymmetric Stretch | Confirms presence of the ether linkage |
| ~600-500 | C-Br Stretch | Confirms presence of the alkyl bromide |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 245 and 247 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[7]
-
Key Fragmentation Pathways:
-
Loss of NO₂: A fragment corresponding to [M - 46]⁺.
-
Loss of the bromoethyl group: Cleavage of the ether bond can lead to a fragment of the 2-nitrophenoxide anion at m/z 138.
-
Alpha-cleavage: Loss of a bromine radical (·Br) to give a fragment at m/z 166.
-
Reactivity and Synthetic Applications
1-(2-Bromoethoxy)-2-nitrobenzene is a bifunctional synthetic intermediate. Its utility stems from the distinct reactivity of the alkyl bromide and the aromatic nitro group.
Nucleophilic Substitution at the Bromoethyl Group
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows the 2-nitrophenoxyethyl moiety to be easily attached to a wide range of nucleophiles, serving as a versatile linker or reporter group.
-
Reaction with Amines: Forms secondary or tertiary amines, a common strategy for tethering the molecule to peptides or other bioactive compounds.
-
Reaction with Thiols: Generates thioethers, useful for linking to cysteine residues in proteins.
-
Reaction with Alcohols/Phenols: Further Williamson ether synthesis can produce more complex diether structures.
Reduction of the Nitro Group
The aromatic nitro group can be readily reduced to a primary amine (aniline) using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄). This transformation opens up a new set of synthetic possibilities.
-
The resulting 2-(2-bromoethoxy)aniline can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).
-
The aniline can act as a nucleophile itself or be acylated to form amides.
Applications in Drug Discovery and Material Science
The dual functionality of this molecule makes it a valuable tool for researchers.
-
Linker Chemistry: It is frequently used to create spacers between a pharmacophore and another functional unit, such as a fluorescent tag, a solid support, or a solubilizing group.
-
Fluorescent Probes: The nitrophenyl group can act as a quencher or be part of a larger chromophore system. Its use as a fluorescent ionophore has been noted.[2]
-
Medicinal Chemistry: Nitroaromatic compounds are present in numerous drugs, exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[8][9] This scaffold can serve as a starting point for the synthesis of new therapeutic agents.
-
Material Science: It is reported to be used in the production of high-performance liquid chromatography (HPLC) columns, likely by being tethered to the stationary phase to create a unique chemical environment for separations.[2]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with this compound. It is classified as harmful and an irritant.[1][10]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound should be stored under an inert atmosphere at room temperature to prevent degradation.[1][3]
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
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